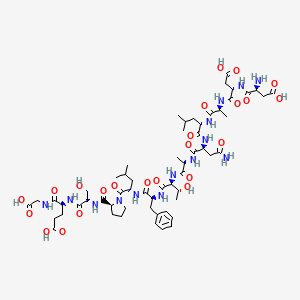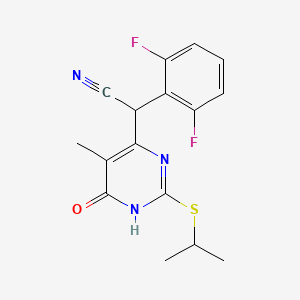
Dulcite-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dulcite-d1, also known as deuterated dulcitol, is a sugar alcohol derived from the reduction of galactose. It is a deuterium-labeled compound, which means that one or more of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dulcite-d1 can be synthesized through the reduction of galactose using deuterium-labeled reducing agents. One common method involves the use of deuterium gas in the presence of a catalyst to achieve the reduction. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of lactose using galactokinase-negative mutants of the genus Kluyveromyces. This method allows for the efficient conversion of lactose to dulcite, which can then be deuterated through subsequent chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Dulcite-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Deuterium gas and deuterated sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes and ketones.
Reduction Products: More reduced sugar alcohols.
Substitution Products: Various substituted sugar alcohols depending on the reagents used.
Scientific Research Applications
Dulcite-d1 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical procedures to study sugar alcohols.
Biology: Helps in understanding metabolic pathways involving sugar alcohols.
Medicine: Investigated for its role in conditions like cataract formation and hepatosplenomegaly.
Industry: Utilized in the production of deuterium-labeled compounds for research purposes.
Mechanism of Action
The mechanism of action of dulcite-d1 involves its interaction with specific enzymes and metabolic pathways. As a sugar alcohol, it can be metabolized by enzymes like galactitol dehydrogenase, leading to the formation of various metabolites. The deuterium labeling allows researchers to trace these metabolic pathways and understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dulcitol (Galactitol): The non-deuterated form of dulcite-d1.
Sorbitol: Another sugar alcohol with similar properties.
Mannitol: A sugar alcohol used in medical and industrial applications.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracing metabolic pathways and reaction mechanisms is essential. This labeling provides insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3D/m0/s1 |
InChI Key |
FBPFZTCFMRRESA-HCKLNUELSA-N |
Isomeric SMILES |
[2H][C@](CO)([C@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
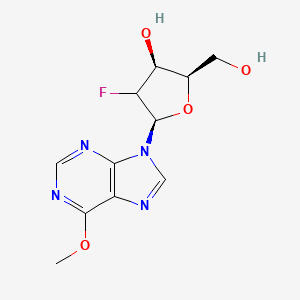
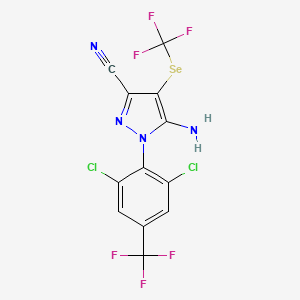
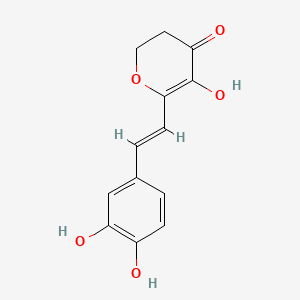

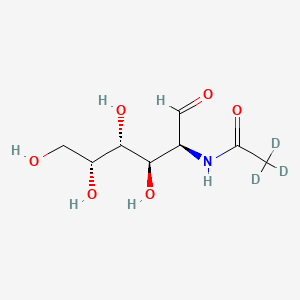
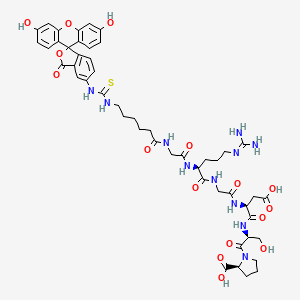
![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
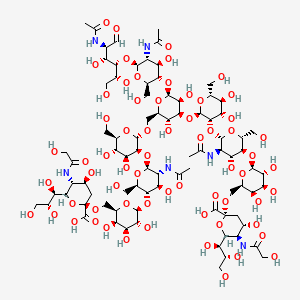
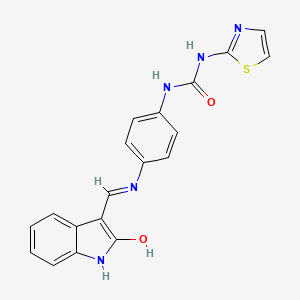
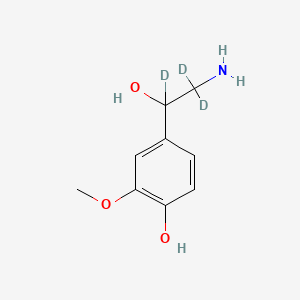
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
